molecular formula C16H12N2O6S B7480096 Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate

Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate

Cat. No.: B7480096
M. Wt: 360.3 g/mol
InChI Key: LFDHYWQJJNBKDT-UHFFFAOYSA-N
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Description

Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate is a chemical compound with the molecular formula C₁₆H₁₂N₂O₆S It is a derivative of quinoline and benzenesulfonate, featuring a methoxy group and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate typically involves the reaction of 8-hydroxyquinoline with 4-methoxy-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of Quinolin-8-yl 4-hydroxy-3-nitrobenzenesulfonate.

    Reduction: Formation of Quinolin-8-yl 4-methoxy-3-aminobenzenesulfonate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to metal ions, altering their availability and activity. In medicinal applications, it may interact with cellular components, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-yl benzenesulfonate: Lacks the methoxy and nitro groups, resulting in different chemical properties and reactivity.

    Quinolin-8-yl 4-methoxybenzenesulfonate:

    Quinolin-8-yl 3-nitrobenzenesulfonate: Lacks the methoxy group, influencing its chemical behavior and applications.

Uniqueness

Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6S/c1-23-14-8-7-12(10-13(14)18(19)20)25(21,22)24-15-6-2-4-11-5-3-9-17-16(11)15/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDHYWQJJNBKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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